6-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene
Description
The compound 6-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,5,9,11-hexaene is a structurally complex molecule featuring a fused tricyclic core (8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]tridecahexaene) linked to a piperidine moiety substituted with a 4-benzylpiperazine-1-carbonyl group. This architecture combines pharmacologically relevant motifs:
- Piperidine and piperazine: These nitrogen-containing heterocycles are prevalent in bioactive compounds, often influencing pharmacokinetics and receptor interactions .
- Tricyclic scaffold: The sulfur- and nitrogen-rich tricyclic system may enhance rigidity and binding affinity, analogous to bioactive thiazolo[5,4-d]pyrimidines .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6OS/c33-26(32-15-13-30(14-16-32)17-19-5-2-1-3-6-19)20-8-11-31(12-9-20)24-23-22(28-18-29-24)21-7-4-10-27-25(21)34-23/h1-7,10,18,20H,8-9,11-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBIVINNHAPDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NC=NC5=C4SC6=C5C=CC=N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaene is a complex organic molecule with potential pharmacological properties. Its unique tricyclic structure combined with functional groups such as benzylpiperazine and sulfur and nitrogen atoms suggests diverse biological activities.
Chemical Structure
This compound features a tricyclic framework and various functional groups that can interact with biological targets. The presence of a benzylpiperazine moiety is particularly noteworthy due to its known pharmacological effects.
Biological Activity Overview
Derivatives of benzylpiperazine have been shown to exhibit significant biological activities. Below is a summary of the biological activities associated with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzylpiperazine | Benzyl group attached to piperazine | CNS stimulant |
| 1-(3-Chlorophenyl)piperazine | Chlorine substitution on phenyl ring | CNS effects similar to benzylpiperazine |
| 1-(4-Methylphenyl)piperazine | Methyl substitution on phenyl ring | Potentially altered receptor interactions |
The target compound's intricate structure may offer distinct pharmacological profiles compared to simpler piperazine derivatives.
Case Studies and Research Findings
Research has indicated that compounds structurally related to This compound can exhibit a range of therapeutic effects:
- Anxiolytic Effects : Studies have shown that certain benzylpiperazine derivatives can reduce anxiety-like behaviors in animal models.
- Analgesic Properties : Some piperazine derivatives have been found to alleviate pain in various preclinical models.
- Antidepressant Activity : Research indicates potential antidepressant effects through serotonin receptor modulation.
Synthesis and Optimization
The synthesis of this compound involves several steps that require optimization for high yields and purity:
- Formation of the Piperidine Ring : The initial step involves creating the piperidine structure.
- Benzylpiperazine Attachment : This step attaches the benzylpiperazine moiety to the piperidine.
- Tricyclic Framework Construction : The final step forms the tricyclic structure.
Each step is critical for ensuring the biological activity of the final product.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Piperidine/Piperazine Derivatives
Key Observations :
Divergences :
- Unlike spiro compounds (e.g., compound 13), the target molecule requires precise regioselective cyclization to form the 8-thia-3,5,10-triazatricyclo system, increasing synthetic complexity .
Computational Similarity and Bioactivity Predictions
Using Tanimoto and Dice indices (), the target compound shows moderate similarity (~0.55–0.70) to:
Machine Learning Insights :
- Clustering analysis () predicts the target compound may group with kinase inhibitors or epigenetic modulators due to its heterocyclic density and benzylpiperazine’s role in HDAC inhibition .
Structure-Activity Relationships (SAR)
- Piperazine substitution : Benzyl groups enhance hydrophobic interactions, as seen in compound 13’s anticancer activity .
- Tricyclic rigidity : The constrained scaffold may mimic ATP-binding pockets in kinases, a feature observed in thiazolo[5,4-d]pyrimidines .
- Sulfur incorporation : The 8-thia group could modulate redox properties or hydrogen bonding, contrasting with oxygen-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
